5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one
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Overview
Description
5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions . Another method involves the use of carbondisulphide in an alkaline alcoholic solution .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs large-scale condensation reactions using automated reactors. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazoles.
Scientific Research Applications
5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiviral and anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one involves its interaction with various molecular targets and pathways. It can mimic the properties of DNA bases, allowing it to interfere with DNA replication and transcription processes. This makes it effective against microbial and cancer cells . The compound also inhibits specific enzymes and proteins, contributing to its antiviral and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its prop-2-enyl groups enhance its reactivity and potential for forming complex molecular structures, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one |
InChI |
InChI=1S/C14H16N2O/c1-4-8-15-12-7-6-11(3)10-13(12)16(9-5-2)14(15)17/h4-7,10H,1-2,8-9H2,3H3 |
InChI Key |
QOOOFUQKMTVMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)N2CC=C)CC=C |
Origin of Product |
United States |
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